molecular formula C9H13BO3 B1592615 (2-(Ethoxymethyl)phenyl)boronic acid CAS No. 871329-56-5

(2-(Ethoxymethyl)phenyl)boronic acid

Cat. No. B1592615
M. Wt: 180.01 g/mol
InChI Key: SVBVDEHEAYWGFP-UHFFFAOYSA-N
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Description

2-(Ethoxymethyl)phenyl boronic acid (2-EMPBA) is an organoboron compound used in organic synthesis. It is a versatile reagent that is used in a variety of synthetic transformations, such as Suzuki-Miyaura cross-coupling reactions and Stille coupling reactions. It is also used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. The compound has been studied extensively in recent years, and its mechanism of action, biochemical and physiological effects, and applications in scientific research have been elucidated.

Scientific Research Applications

Carbohydrate Recognition and Sensing

A significant application of boronic acids, including variants like (2-(Ethoxymethyl)phenyl)boronic acid, is their ability to bind to diols, such as those found in carbohydrates. This characteristic has been leveraged in the development of sensors and receptors for detecting saccharides. One study highlights the use of ortho-hydroxymethyl phenylboronic acids for complexing with glycopyranosides in neutral water, demonstrating their potential for selective recognition of cell-surface glycoconjugates, which is critical for biomedical applications such as disease marker detection (Dowlut & Hall, 2006).

Photophysical Properties and Solvatochromism

The photophysical properties of boronic acids have been explored, indicating their utility in studying solvatochromic behaviors and quantum yields in various solvents. Research on 3-Methoxyphenyl boronic acid (a related compound) has shed light on its absorption and fluorescence spectra across different solvents, suggesting applications in designing optical materials and sensors that can respond to environmental changes (Muddapur et al., 2016).

Catalysis

Boronic acids also find use as catalysts in organic synthesis, enabling transformations that are otherwise challenging. For example, they can facilitate the direct transformation of hydroxy functional groups into useful products under mild conditions. Boronic acid catalysis has been utilized in the formation of amides from amines and in various cycloadditions and conjugate additions, showcasing their versatility in synthetic chemistry (Hall, 2019).

Drug Synthesis and Modification

In the context of pharmaceutical synthesis, boronic acids have been applied in the Beckmann rearrangement for the production of functionalized amide products, which are crucial in drug development. The catalytic role of boronic acids in this reaction highlights their importance in creating complex molecules for therapeutic use (Mo et al., 2018).

Material Science and Engineering

Further, boronic acids are integral in the development of novel materials with potential applications in sensing, therapeutics, and biological labeling. The modification of boronic acids with aminophosphonic acid groups, for example, opens up new avenues for applications in medicine and agriculture due to their multifunctional properties (Zhang et al., 2017).

properties

IUPAC Name

[2-(ethoxymethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BO3/c1-2-13-7-8-5-3-4-6-9(8)10(11)12/h3-6,11-12H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVBVDEHEAYWGFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1COCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00629654
Record name [2-(Ethoxymethyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00629654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-(Ethoxymethyl)phenyl)boronic acid

CAS RN

871329-56-5
Record name B-[2-(Ethoxymethyl)phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=871329-56-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [2-(Ethoxymethyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00629654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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